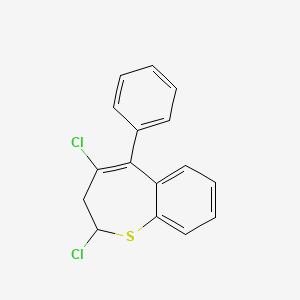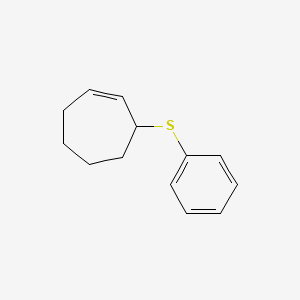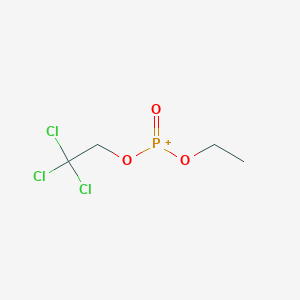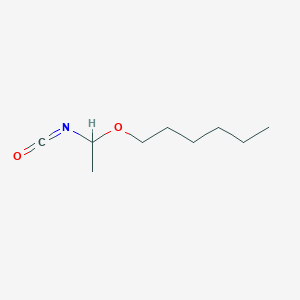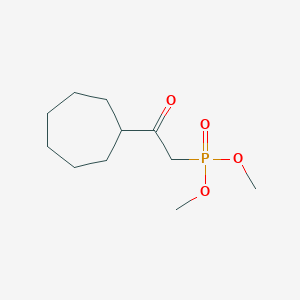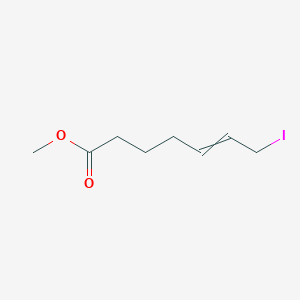
Methyl 7-iodohept-5-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-iodohept-5-enoate is an organic compound that belongs to the class of esters It features a seven-carbon chain with an iodine atom attached to the seventh carbon and a double bond between the fifth and sixth carbons
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 7-iodohept-5-enoate can be synthesized through several methods. One common approach involves the iodination of methyl 7-hydroxyhept-5-enoate. This reaction typically uses iodine and a suitable oxidizing agent, such as pyridinium chlorochromate (PCC), under mild conditions to achieve the desired product .
Another method involves the hydrolysis of methyl 7-bromohept-5-enoate followed by iodination. The brominated precursor can be prepared through the reaction of 7-hydroxyhept-5-enoic acid with phosphorus tribromide (PBr3), followed by esterification with methanol .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the iodination process is carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-iodohept-5-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Reduction Reactions: The double bond can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) to yield the corresponding saturated ester.
Oxidation Reactions: The ester group can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium thiolate (NaSMe) in dimethyl sulfoxide (DMSO) at room temperature.
Hydrogenation: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.
Oxidation: KMnO4 in aqueous solution at elevated temperatures.
Major Products
Substitution: Methyl 7-thiohept-5-enoate, methyl 7-aminohept-5-enoate.
Reduction: Methyl 7-iodoheptanoate.
Oxidation: 7-iodoheptanoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 7-iodohept-5-enoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 7-iodohept-5-enoate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to enzymes and receptors . The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which can further interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 7-bromohept-5-enoate
- Methyl 7-chlorohept-5-enoate
- Methyl 7-fluorohept-5-enoate
Uniqueness
Methyl 7-iodohept-5-enoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its brominated, chlorinated, and fluorinated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution and reduction reactions, offering unique synthetic pathways and applications .
Eigenschaften
CAS-Nummer |
64493-06-7 |
|---|---|
Molekularformel |
C8H13IO2 |
Molekulargewicht |
268.09 g/mol |
IUPAC-Name |
methyl 7-iodohept-5-enoate |
InChI |
InChI=1S/C8H13IO2/c1-11-8(10)6-4-2-3-5-7-9/h3,5H,2,4,6-7H2,1H3 |
InChI-Schlüssel |
VJSYRMFXFUQTOH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCC=CCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B14486833.png)
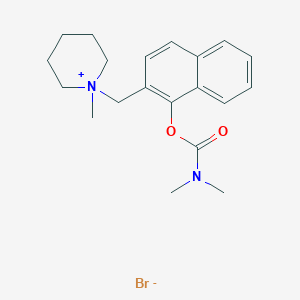


![2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile](/img/structure/B14486856.png)
